molecular formula C21H22N4O4 B15039320 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15039320
M. Wt: 394.4 g/mol
InChI Key: PUGMPKIMDJASIB-LPYMAVHISA-N
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Description

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with ethoxy and hydroxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ethoxy groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The pyrazole ring may also interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of ethoxy and hydroxyphenyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-3-28-18-10-6-5-9-15(18)16-12-17(24-23-16)21(27)25-22-13-14-8-7-11-19(20(14)26)29-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+

InChI Key

PUGMPKIMDJASIB-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OCC)O

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OCC)O

Origin of Product

United States

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